molecular formula C22H28N4O4 B1667584 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- CAS No. 70476-63-0

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

Cat. No. B1667584
CAS RN: 70476-63-0
M. Wt: 412.5 g/mol
InChI Key: DBAMBJQJKDHEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A large-scale synthesis of a similar compound, the bis-bioreductive drug 1,4-bis { [2- (dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis–oxide (AQ4N), has been developed. This six-step synthesis provides AQ4N in 20% overall yield from readily available tetrachlorophthalic anhydride .

Scientific Research Applications

Antineoplastic Properties and Drug Development

  • Antineoplastic Activity and Clinical Trials : This compound has been studied for its antineoplastic properties. It was found to be active against various experimental mouse tumor systems, including leukemias and solid neoplasms like melanoma and colon tumors. Its efficacy was compared favorably to established antineoplastic agents, such as adriamycin, in these studies (Wallace et al., 1979).
  • Drug Interactions with DNA : Research has shown that this compound interacts with DNA by intercalation. This interaction is thought to impair DNA transcription and RNA processing, which contributes to its antineoplastic activity (Kapuściński et al., 1981).

Cellular and Molecular Studies

  • Cellular Uptake and DNA Synthesis Inhibition : Studies have demonstrated that the presence of hydroxyl groups in this compound influences its biological activity. This includes potentiating drug-target interactions and facilitating drug uptake into cells. Its antiproliferative activity was found to be correlated with its inhibitory effect on DNA synthesis (Nishio & Uyeki, 1983).
  • Clastogenic Activity : This compound has been observed to induce chromosome damage in Chinese hamster ovary cells, suggesting a mechanism of action that involves both direct and indirect clastogenic activities (Rosenberg & Hittelman, 1983).

Pharmacokinetics and Drug Monitoring

  • Clinical Kinetics : Studies have reported on the clinical kinetics of this compound, including its plasma clearance, distribution volume, and total clearance. Such pharmacokinetic information is crucial for optimizing dosing regimens in clinical trials (Savaraj et al., 1982).
  • HPLC Method for Quantitative Determination : A High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative determination of this compound in serum and urine, aiding in drug monitoring during clinical trials (Ostroy & Gams, 1980).

Miscellaneous Research

  • Synthesis and Structure-Activity Relationships : Various studies have focused on the synthesis of this compound and its analogs, exploring the relationship between chemical structure and antineoplastic activity. This includes the impact of different substituents and structural isomers on its efficacy and toxicity (Nakamura et al., 1983).

properties

IUPAC Name

1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-25(2)11-9-23-13-5-6-14(24-10-12-26(3)4)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAMBJQJKDHEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220741
Record name 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

CAS RN

70476-63-0
Record name AQ4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070476630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AQ4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AQ4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXB9LEJ2B2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The solid dihydrochloride should be stored in a sealed container in a cold dark place (preferably a freezer). Before opening such containers they should be allowed to warm to room temperature, since the dihydrochloride (and AQ4N) absorb moisture particularly rapidly when cold.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-
Reactant of Route 3
Reactant of Route 3
9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-
Reactant of Route 4
9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-
Reactant of Route 5
Reactant of Route 5
9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-
Reactant of Route 6
Reactant of Route 6
9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.